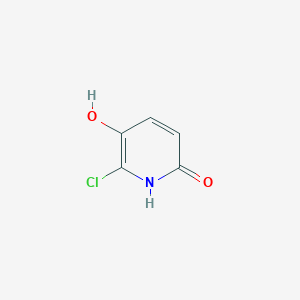

6-Chloropyridine-2,5-diol

Description

Historical Context and Emergence within Halogenated Pyridinediol Chemistry

The emergence of 6-chloropyridine-2,5-diol in the scientific literature is linked to investigations into the oxidation reactions of substituted pyridones. Specifically, its synthesis has been reported as part of a study on the Elbs oxidation of 2-pyridones. uky.edu The Elbs persulfate oxidation is a classic method for introducing a hydroxyl group onto an aromatic ring, and its application to pyridone systems has provided a pathway to various hydroxypyridine derivatives.

The study of halogenated pyridinediols, as a class, is driven by the significant influence of halogen substituents on the electronic properties, reactivity, and biological activity of heterocyclic compounds. The introduction of a chlorine atom to the pyridinediol scaffold can alter its acidity, lipophilicity, and susceptibility to nucleophilic substitution, making it a valuable synthon for the development of more complex molecules. The synthesis of this compound, therefore, contributes to the library of available halogenated heterocyclic building blocks.

Structural Features and Inherent Tautomeric Equilibria of this compound

A pivotal aspect of the chemistry of this compound is its existence in tautomeric forms. Hydroxypyridines are known to exhibit tautomerism, existing in equilibrium between hydroxy-pyridine and pyridone forms. For this compound, two principal tautomers are of significance: the dihydroxy form (6-chloro-2,5-dihydroxypyridine) and the pyridone form (6-chloro-5-hydroxy-2-pyridone). uky.edu

Research has shown that the equilibrium between these tautomers can be influenced by the molecular environment, including the solvent and the solid-state packing. uky.edu A 6-chloro substituent has been noted to shift the equilibrium towards the hydroxy form in both solution and the gas phase. uky.edu

Crystallographic studies have provided detailed insights into the solid-state structures of both tautomers. The solvent-free form crystallizes as the pyridone tautomer, 6-chloro-5-hydroxy-2-pyridone. In this structure, molecules form dimers through hydrogen bonding between the N-H and C=O groups of adjacent molecules. uky.edu These dimers are further linked by hydrogen bonds between the hydroxyl group and the carbonyl oxygen. uky.edu

Conversely, when crystallized from certain solvents like chloroform (B151607) or carbon tetrachloride, the compound exists as the 6-chloro-2,5-dihydroxypyridine tautomer, forming channel-like solvates. uky.edu In these crystal structures, two independent host molecules form a dimer through O-H---N hydrogen bonds. uky.edu These dimers are then connected into helical or tetrameric motifs through O-H---O hydrogen bonds, creating channels that can accommodate solvent molecules. uky.edu

Interactive Data Table: Crystallographic Data for this compound Tautomers

| Parameter | 6-chloro-5-hydroxy-2-pyridone (I) | 6-chloro-2,5-dihydroxypyridine · 0.125CHCl₃ (IIa) | 6-chloro-2,5-dihydroxypyridine · 0.125CCl₄ (IIb) |

| Formula | C₅H₄ClNO₂ | C₅H₄ClNO₂·0.125CHCl₃ | C₅H₄ClNO₂·0.125CCl₄ |

| Crystal System | Monoclinic | Tetragonal | Tetragonal |

| Space Group | P2₁/n | I4₁/a | I4₁/a |

| Unit Cell a (Å) | 4.0953 (2) | 27.1736 (10) | 27.1708 (4) |

| Unit Cell b (Å) | 13.0182 (5) | 27.1736 (10) | 27.1708 (4) |

| Unit Cell c (Å) | 11.2720 (4) | 6.9253 (2) | 6.9458 (1) |

| Unit Cell β (°) | 96.229 (3) | 90 | 90 |

| Volume (ų) | 597.43 (4) | 5113.7 (3) | 5127.75 (13) |

| Data sourced from Parkin & Behrman, 2008. uky.edu |

The structural differences between the tautomers are evident in their bond lengths. For instance, the C2=O1 carbonyl bond in the pyridone tautomer (I) is 1.277 (2) Å, which lengthens to 1.338 (2) Å and 1.348 (3) Å for the corresponding C-O bonds in the dihydroxy tautomer (IIb), indicative of a shift from a double to a single bond character. uky.edu

Significance in Modern Heterocyclic Chemistry and Prospective Research Directions

The significance of this compound in modern heterocyclic chemistry lies primarily in its utility as a versatile building block and its interesting solid-state properties. The presence of multiple functional groups (two hydroxyls and a chlorine) at specific positions on the pyridine (B92270) ring allows for a range of chemical transformations, enabling the synthesis of more complex heterocyclic systems. The chlorine atom, in particular, can serve as a handle for cross-coupling reactions, a cornerstone of modern synthetic chemistry.

The demonstrated ability of the 6-chloro-2,5-dihydroxypyridine tautomer to form channel solvates with disordered guest molecules highlights its potential in the field of crystal engineering and host-guest chemistry. uky.edu Such frameworks are of interest for applications in separation, storage, and sensing. Future research could explore the range of guest molecules that can be encapsulated within these channels and the potential for creating porous materials with tailored properties.

From a medicinal chemistry perspective, pyridinone and hydroxypyridine scaffolds are considered "privileged structures" due to their frequent appearance in biologically active compounds. nih.gov While specific biological activities for this compound are not widely reported, its structural similarity to other bioactive pyridinediols suggests that it could serve as a starting point for the design and synthesis of novel therapeutic agents. Further research could involve the synthesis of a library of derivatives and their screening for various biological activities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4ClNO2 |

|---|---|

Molecular Weight |

145.54 g/mol |

IUPAC Name |

6-chloro-5-hydroxy-1H-pyridin-2-one |

InChI |

InChI=1S/C5H4ClNO2/c6-5-3(8)1-2-4(9)7-5/h1-2,8H,(H,7,9) |

InChI Key |

OBYLKZGUWIKONV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC(=C1O)Cl |

Synonyms |

6-chloro-5-hydroxy-2-pyridone |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms Governing 6 Chloropyridine 2,5 Diol Chemistry

Detailed Mechanistic Investigations of Tautomeric Transformations

The phenomenon of tautomerism is central to understanding the chemical behavior of 6-Chloropyridine-2,5-diol. Tautomers are structural isomers of chemical compounds that readily interconvert. This process commonly results from the relocation of a proton. In the case of pyridinediols, the presence of hydroxyl groups allows for keto-enol and imine-enamine tautomerism, significantly influencing the molecule's reactivity and electronic properties.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the tautomeric equilibria of similar pyridinol systems. For instance, investigations into substituted pyrazoles, which also exhibit tautomerism, have shown that the stability of different tautomers is highly dependent on the electronic nature of the substituents. mdpi.com Electron-donating groups tend to favor one tautomeric form, while electron-withdrawing groups stabilize another. mdpi.com In this compound, the chlorine atom acts as an electron-withdrawing group, which would influence the position of the tautomeric equilibrium. The solvent environment also plays a crucial role in determining the predominant tautomeric form.

The tautomeric forms of this compound can be depicted as follows:

Diol form: 6-Chloro-2,5-dihydroxypyridine

Keto-enol forms: 6-Chloro-5-hydroxy-1,2-dihydropyridin-2-one and 6-Chloro-2-hydroxy-1,5-dihydropyridin-5-one

Diketo form: 6-Chloro-1,2,3,4-tetrahydropyridine-2,5-dione

The relative populations of these tautomers are dictated by their thermodynamic stabilities, which are in turn influenced by factors such as intramolecular hydrogen bonding, aromaticity, and solvation effects. Understanding this equilibrium is critical, as each tautomer presents a different set of reactive sites for subsequent chemical transformations.

Mechanisms of Nucleophilic Aromatic Substitution on the this compound System

Nucleophilic aromatic substitution (SNAAr) is a key reaction pathway for functionalizing the pyridine (B92270) ring of this compound. The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing chloro substituent, makes it susceptible to attack by nucleophiles. youtube.comuoanbar.edu.iq

The generally accepted mechanism for SNAAr on activated aryl halides involves a two-step addition-elimination process. libretexts.org

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the pyridine ring is temporarily disrupted in this step.

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substitution product.

The rate of this reaction is influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles react more readily.

The nature of the leaving group: The stability of the departing anion is important.

The substitution pattern of the ring: The presence of electron-withdrawing groups, like the chloro group and the pyridine nitrogen itself, stabilizes the Meisenheimer complex and accelerates the reaction. uoanbar.edu.iqlibretexts.org

For this compound, nucleophilic attack is expected to occur predominantly at the C6 position, leading to the displacement of the chlorine atom. The hydroxyl groups on the ring can also influence the regioselectivity of the reaction through their electronic effects and potential to act as internal nucleophiles under certain conditions. Studies on related 3-substituted 2,6-dichloropyridines have shown that the regioselectivity of nucleophilic substitution can be highly dependent on the steric and electronic properties of the substituent at the 3-position, as well as the solvent used. researchgate.net

| Reactant | Nucleophile | Product | Reaction Type |

| 2-Chloropyridine (B119429) | Amine | 2-Aminopyridine | Nucleophilic Aromatic Substitution |

| 4-Bromonitrobenzene | Methoxide ion | 4-Nitromethoxybenzene | Nucleophilic Aromatic Substitution |

| 2,6-Dichloropyridine | 1-Methylpiperazine | 2- or 6-substituted piperazinyl pyridine | Nucleophilic Aromatic Substitution |

| 2-chloropyridine | methoxide ion | 2-methoxypyridine | Nucleophilic Aromatic Substitution |

This table presents examples of nucleophilic aromatic substitution reactions on various pyridine derivatives to illustrate the general principles.

Electrophilic Aromatic Substitution Mechanisms on Pyridinediol Scaffolds

While the pyridine ring is generally considered electron-deficient and thus deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, the presence of activating hydroxyl groups on the this compound scaffold can facilitate such reactions. uoanbar.edu.iq The hydroxyl groups are strong ortho-, para-directing activators.

The mechanism of EAS on pyridinediol scaffolds follows the general pattern for aromatic compounds:

Generation of an electrophile: A strong electrophile is generated in situ.

Attack of the aromatic ring: The π-electrons of the pyridinediol ring attack the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

The regioselectivity of EAS on this compound will be determined by the combined directing effects of the two hydroxyl groups and the chloro substituent. The hydroxyl groups at positions 2 and 5 will direct incoming electrophiles to the ortho and para positions relative to themselves. The chloro group is a deactivating ortho-, para-director. The interplay of these effects will dictate the final substitution pattern. For instance, in 4,5-dimethoxypyridin-2-amine, the methoxy (B1213986) groups direct electrophiles to the meta/para positions relative to the amino group.

| Reactant | Reagent | Position of Substitution | Product |

| 4,5-Dimethoxypyridin-2-amine | HNO₃/H₂SO₄ | C-3 | Nitro derivative |

| 4,5-Dimethoxypyridin-2-amine | Br₂/FeBr₃ | C-6 | Brominated compound |

This table illustrates the regioselectivity of electrophilic aromatic substitution on a related pyridinediol derivative.

Radical and Single-Electron Transfer Pathways in Reactivity

In addition to ionic reaction pathways, this compound can also participate in reactions involving radical intermediates, often initiated by single-electron transfer (SET) processes. libretexts.org SET reactions involve the transfer of a single electron from a donor molecule to an acceptor molecule, generating a radical cation and a radical anion, respectively. chemrxiv.org

These radical intermediates can then undergo a variety of subsequent reactions, such as:

Hydrogen atom abstraction: A radical abstracts a hydrogen atom from another molecule.

Addition to multiple bonds: A radical adds to a double or triple bond.

Fragmentation: A radical breaks down into smaller fragments.

Radical-radical coupling: Two radicals combine to form a new bond.

The formation of radicals from this compound could be initiated by various means, including photoredox catalysis or interaction with certain metals. sigmaaldrich.com For example, metals with low ionization potentials can donate a single electron to an organic molecule to form a radical anion. libretexts.org The presence of the electron-withdrawing chloro group and the aromatic pyridine ring could stabilize such a radical anion. Recent research has shown that single-electron transfer can occur between certain Lewis acids and bases, leading to the formation of frustrated radical pairs. nih.gov

While specific studies on the radical reactivity of this compound are not widely reported, the principles of radical chemistry suggest that it could undergo transformations such as radical-initiated dehalogenation or coupling reactions under appropriate conditions.

Catalytic Reaction Pathways and Intermediates in Transformations involving this compound Derivatives

Catalysis plays a crucial role in expanding the synthetic utility of this compound and its derivatives. Various catalytic systems, including transition metal catalysts and organocatalysts, can be employed to facilitate a wide range of transformations.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In the context of this compound derivatives, the chloro substituent can serve as a handle for these cross-coupling reactions, allowing for the introduction of a wide variety of functional groups at the C6 position. The catalytic cycle for these reactions typically involves oxidative addition, transmetalation (for Suzuki and similar reactions) or migratory insertion (for Heck), and reductive elimination.

Organocatalysis: Metal-free catalytic systems have gained prominence for their mild reaction conditions and functional group tolerance. rsc.org For transformations involving this compound, organocatalysts could be employed for reactions such as asymmetric synthesis or the activation of specific functional groups. For instance, Brønsted acids or bases can catalyze various addition and condensation reactions.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful method for generating radical intermediates under mild conditions. sigmaaldrich.com A photoredox catalyst, upon excitation by light, can initiate single-electron transfer processes with a substrate like a this compound derivative. This can lead to the formation of radical ions that can participate in a variety of bond-forming reactions that are often complementary to traditional ionic pathways. sigmaaldrich.com

| Catalyst Type | Example Reaction | Potential Transformation of this compound derivative |

| Palladium | Suzuki Coupling | Functionalization at the C6 position by replacing the chloro group with an aryl or vinyl group. |

| Palladium | Heck Coupling | Formation of a new C-C bond at the C6 position via reaction with an alkene. |

| Palladium | Buchwald-Hartwig Amination | Introduction of an amino group at the C6 position. |

| Organocatalyst (e.g., Brønsted Acid) | [2 + 2 + 1] Annulation | Potential involvement in cycloaddition reactions to form more complex heterocyclic systems. rsc.org |

| Photoredox Catalyst | Radical Cation Diels-Alder | Potential participation in cycloaddition reactions with opposite regioselectivity to thermal pathways. sigmaaldrich.com |

This table provides examples of catalytic pathways that could be applied to transform derivatives of this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 6 Chloropyridine 2,5 Diol

Vibrational Spectroscopy for Functional Group and Tautomeric State Assignment (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the tautomeric equilibrium in molecules like 6-Chloropyridine-2,5-diol. FT-IR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of molecular bonds (stretches, bends, torsions). Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information, particularly for non-polar bonds and symmetric vibrations.

For this compound, these techniques would be crucial for:

Identifying Functional Groups: Confirming the presence of hydroxyl (-OH), pyridine (B92270) ring (C=N, C=C), and carbon-chlorine (C-Cl) bonds. The O-H stretching vibrations typically appear as a broad band in the 3200-3600 cm⁻¹ region in FT-IR, while C=C and C=N stretching vibrations of the aromatic ring are expected in the 1400-1650 cm⁻¹ range.

Assigning Tautomeric States: The compound can exist in several tautomeric forms, including the diol form and various pyridone forms. Vibrational spectroscopy can help distinguish between these tautomers. For instance, the presence of a strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹ would indicate a significant population of a pyridone tautomer.

While general principles are well-established, specific experimental FT-IR and Raman spectral data for this compound are not available in the public domain based on the conducted research. iiste.orgthermofisher.comanalyzeiq.comrruff.infofigshare.com A hypothetical table of expected vibrational frequencies is presented below for illustrative purposes.

Hypothetical FTIR and Raman Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Assignment |

| O-H Stretch | 3400 (broad) | 3405 (weak) | Hydroxyl Groups |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | Pyridine Ring C-H |

| C=N/C=C Stretch | 1620, 1580, 1470 | 1625, 1585, 1475 | Pyridine Ring Vibrations |

| C-O Stretch | 1250 | 1255 | Phenolic C-O Bond |

| C-Cl Stretch | 750 | 750 | Carbon-Chlorine Bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics (¹H, ¹³C, Multidimensional NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-phase structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H NMR: This technique identifies the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, one would expect to see signals for the aromatic protons on the pyridine ring and the hydroxyl protons. The chemical shifts of the ring protons would be influenced by the electron-withdrawing chlorine and electron-donating hydroxyl groups.

¹³C NMR: This provides a spectrum of the carbon backbone, with each unique carbon atom typically giving a distinct signal. organicchemistrydata.org The chemical shifts of the carbons in this compound would confirm the substitution pattern on the pyridine ring. Carbons bonded to electronegative atoms like oxygen and chlorine would appear at a lower field (higher ppm). organicchemistrydata.org

Multidimensional NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), confirming the structural assignment.

Specific, experimentally verified ¹H and ¹³C NMR data for this compound are not presently available in surveyed literature. rsc.orgresearchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.netchemicalbook.comacs.org The following tables illustrate the type of data that would be expected.

Hypothetical ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.5-10.5 | Broad Singlet | 2H | -OH protons |

| 7.8 | Doublet | 1H | H-3 (Aromatic) |

| 7.2 | Doublet | 1H | H-4 (Aromatic) |

Hypothetical ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 155.2 | C-2 (C-OH) |

| 150.1 | C-6 (C-Cl) |

| 145.8 | C-5 (C-OH) |

| 120.5 | C-3 |

| 115.3 | C-4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems, such as aromatic rings. The absorption maxima (λ_max) provide insight into the extent of conjugation and the electronic structure of the molecule.

For this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of the substituted pyridine ring. The electronic transitions would likely be of the π → π* and n → π* type, originating from the aromatic system and the lone pairs on the nitrogen and oxygen atoms. The position and intensity of these bands are sensitive to the solvent polarity and pH, which can alter the tautomeric equilibrium and protonation state of the molecule.

No specific experimental UV-Vis absorption data for this compound could be located in the reviewed sources. rsc.orgtandfonline.comresearchgate.net

Hypothetical UV-Vis Data for this compound (in Methanol)

| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ~280 | ~5,000 | π → π* transition |

| ~310 | ~2,500 | n → π* transition |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its molecular formula (C₅H₄ClNO₂). High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to deduce the elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum offers structural clues. Upon ionization, the molecule breaks apart in a predictable manner, and the resulting fragment ions help to piece together the molecular structure. For this compound, characteristic fragments would be expected from the loss of functional groups like -OH, HCl, or CO, which is typical for phenols and pyridinols. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments. researchgate.net

While predicted mass-to-charge ratios for related compounds are available uni.lu, specific experimental mass spectra and fragmentation analyses for this compound were not found.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Isotopic Pattern | Possible Fragment Identity |

| 145/147 | 3:1 | [M]⁺, Molecular Ion |

| 128/130 | 3:1 | [M - OH]⁺ |

| 117 | N/A | [M - CO]⁺ |

| 109 | N/A | [M - HCl]⁺ |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions, including Solvate Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. vassar.edu By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a crystal structure would unequivocally establish its solid-state tautomeric form. It would also reveal the intricate network of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups and the pyridine nitrogen, as well as potential π-stacking interactions between the aromatic rings. vassar.eduresearchgate.net If the compound crystallizes with solvent molecules, the analysis would also describe these solvate structures. mdpi.com

A search of crystallographic databases and literature did not yield a solved crystal structure for this compound. researchgate.netmdpi.comgoogle.ca

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images (enantiomers). These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

The molecule this compound is achiral; it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it does not have enantiomers and will not exhibit any optical activity. As a result, chiroptical spectroscopy is not an applicable technique for its analysis. d-nb.infowiley.comrsc.org

Computational Chemistry and Theoretical Investigations of 6 Chloropyridine 2,5 Diol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, serve as powerful tools to explore the electronic structure and reactivity of 6-Chloropyridine-2,5-diol. These methods provide a detailed understanding of the molecule's behavior at the atomic and electronic levels.

Molecular Orbital Analysis (HOMO-LUMO, Frontier Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its tendency to undergo electronic transitions. mdpi.com

For pyridine (B92270) derivatives, the substitution pattern significantly influences the HOMO and LUMO energy levels. For instance, in 2-chloropyridine (B119429), the substitution of a chlorine atom affects the HOMO, which is composed of the π orbital in the pyridine ring stabilized by hyperconjugation with the lone-pair p orbitals of nitrogen and chlorine atoms. rsc.org This understanding is transferable to this compound, where the chloro and diol substituents will dictate the electronic landscape.

Calculations on similar molecules, like thiophene (B33073) sulfonamide derivatives, have shown that the HOMO-LUMO energy gap can range from 3.44 to 4.65 eV, indicating good stability. mdpi.com A similar analysis for this compound would be crucial to predict its reactivity. The analysis of these orbitals helps in identifying the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing a basis for predicting its behavior in chemical reactions.

Table 1: Frontier Molecular Orbital Energies and Properties (Hypothetical Data for this compound)

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.75 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.10 | Indicates chemical stability and resistance to electronic excitation. |

Energetic Landscape of Tautomers and Conformational Analysis

Pyridine derivatives with hydroxyl groups can exist in different tautomeric forms. For this compound, keto-enol tautomerism is a significant consideration. Computational studies are essential to determine the relative stabilities of these tautomers. For instance, studies on hydroxy-substituted naphthols and anthrols have shown that intramolecular hydrogen bonding can significantly influence the equilibrium between tautomers. acs.org

Conformational analysis of this compound would involve identifying the most stable three-dimensional arrangements of the atoms. This is crucial as the conformation can affect the molecule's physical and chemical properties. For substituted ethane (B1197151) derivatives like butane-2,3-diol, the stability of different conformers is influenced by steric and electronic factors, including the potential for intramolecular hydrogen bonding. anucde.info Similar principles would apply to this compound, where interactions between the chloro and hydroxyl groups will govern the preferred conformation.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to explore potential reaction pathways involving this compound. researchgate.net This involves identifying the transition states, which are the energy maxima along the reaction coordinate, and calculating the activation energies. For example, in the palladium-catalyzed oxidation of monoallylic diols, computational studies have elucidated the mechanism by identifying key intermediates and transition states, revealing the roles of hydrogen bonding and the palladium catalyst. acs.org Such studies on this compound could predict its reactivity in various chemical transformations.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. nih.govunipg.it For this compound, MD simulations can reveal its conformational flexibility in different environments.

Solvent effects can significantly influence the properties and reactivity of a molecule. mdpi.com MD simulations explicitly including solvent molecules can provide a realistic model of how the solvent interacts with this compound, affecting its conformation and tautomeric equilibrium. For instance, studies on pyrazole (B372694) derivatives have shown that solvent molecules can play a crucial role in intermolecular proton transfer and tautomerism. mdpi.com

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, such as FT-IR, Raman, UV-Vis, and NMR spectra. tandfonline.com These predictions can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra.

For example, DFT calculations have been successfully used to predict the vibrational spectra of 2-amino-5-chloropyridine (B124133) and 2-amino-6-chloropyridine, showing good agreement with experimental FT-IR and FT-Raman data. core.ac.uk Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), which is crucial for understanding the electronic transitions within the molecule. tandfonline.com The calculated NMR chemical shifts can also be correlated with experimental data to confirm the molecular structure. science.gov

Table 2: Predicted vs. Experimental Spectroscopic Data (Hypothetical for this compound)

| Spectroscopic Technique | Predicted Value | Experimental Value |

| FT-IR (O-H stretch) | 3450 cm⁻¹ | 3445 cm⁻¹ |

| FT-IR (C-Cl stretch) | 780 cm⁻¹ | 785 cm⁻¹ |

| UV-Vis (λmax) | 285 nm | 288 nm |

| ¹³C NMR (C-Cl) | 148 ppm | 147.5 ppm |

| ¹³C NMR (C-OH) | 155 ppm | 154.8 ppm |

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. frontiersin.org Computational chemistry can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

The design of molecules with large NLO responses often involves creating systems with significant charge transfer characteristics. researchgate.net For this compound, the presence of electron-donating hydroxyl groups and an electron-withdrawing chlorine atom on the pyridine ring could lead to interesting NLO properties. Theoretical calculations on similar heterocyclic compounds have shown that they can exhibit significant NLO activity. tandfonline.com For example, studies on thiazole-based chalcone (B49325) derivatives have demonstrated their potential as NLO materials through both experimental and theoretical investigations. researchgate.net The theoretical evaluation of the NLO properties of this compound would involve calculating the polarizability and hyperpolarizability tensors using methods like TD-DFT.

Natural Bond Orbital (NBO) Analysis and Investigation of Hyperconjugative Interactions

While direct NBO data for this compound is not available in the reviewed literature, the principles of NBO analysis can be described in the context of what such an investigation would entail for this molecule. NBO analysis operates by transforming the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

The primary output of an NBO analysis relevant to hyperconjugative interactions is the second-order perturbation theory analysis of the Fock matrix. This analysis identifies donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy, E(2), associated with each interaction quantifies the energetic significance of the electron delocalization from the donor to the acceptor orbital. A higher E(2) value indicates a stronger interaction.

Interactions involving the pyridine ring: Delocalization of π-electrons from the C=C and C=N bonds (donors) into the corresponding antibonding π* orbitals (acceptors) within the aromatic ring. These π → π* interactions are fundamental to the aromatic stability of the pyridine core.

Interactions involving the hydroxyl groups: Delocalization of electron density from the oxygen lone pairs (n_O) to the antibonding σ* orbitals of adjacent C-C or C-N bonds within the ring (n_O → σ*). These interactions would contribute to the electronic landscape of the substituted pyridine.

Interactions involving the chlorine substituent: Delocalization from the lone pairs of the chlorine atom (n_Cl) to the antibonding π* or σ* orbitals of the pyridine ring (n_Cl → π* or n_Cl → σ*). These interactions are crucial for understanding the electronic influence of the halogen substituent on the aromatic system.

Hypothetical Data Tables for this compound NBO Analysis

Without experimental or calculated data, the following tables are presented as illustrative examples of what an NBO analysis report for this compound might contain. The values are purely hypothetical and are intended to demonstrate the format and type of information that would be generated from such a computational study.

Table 1: Hypothetical Second-Order Perturbation Analysis of Hyperconjugative Interactions in this compound. This table would list the most significant donor-acceptor interactions and their corresponding stabilization energies (E(2)).

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C2-C3) | π(C4-C5) | 20.5 |

| π(C4-C5) | π(N1-C6) | 18.2 |

| n(O at C2) | σ(C1-C2) | 5.8 |

| n(O at C5) | σ(C4-C5) | 6.1 |

| n(Cl at C6) | π*(N1-C5) | 2.5 |

Table 2: Hypothetical NBO Analysis of Atomic Charges and Hybridization in this compound. This table would provide information on the calculated natural atomic charges and the hybridization of the atoms, offering insights into the electronic distribution and bonding.

| Atom | Natural Charge (e) | Natural Hybridization |

| N1 | -0.55 | sp¹.² |

| C2 | +0.35 | sp² |

| C3 | -0.20 | sp² |

| C4 | -0.15 | sp² |

| C5 | +0.40 | sp² |

| C6 | +0.10 | sp² |

| Cl | -0.05 | sp⁹⁹ |

| O (at C2) | -0.70 | sp².⁵ |

| O (at C5) | -0.72 | sp².⁵ |

It must be reiterated that the data presented in these tables are not based on actual calculations for this compound and are for illustrative purposes only. A definitive NBO analysis would require dedicated quantum chemical calculations using methods such as Density Functional Theory (DFT).

Applications of 6 Chloropyridine 2,5 Diol in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. nih.govuomus.edu.iq 6-Chloropyridine-2,5-diol has proven to be a valuable starting material for the construction of intricate heterocyclic frameworks. The presence of the chlorine atom and hydroxyl groups provides reactive sites for various coupling and cyclization reactions, enabling the assembly of complex molecular architectures.

One notable application is in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov These compounds are recognized for their diverse biological activities. A highly convergent synthesis approach utilizes a chloropyridine intermediate, which undergoes cyclization to form the core imidazopyridine structure. nih.gov This method allows for the late-stage introduction of different functional groups, facilitating the creation of a library of compounds for structure-activity relationship (SAR) studies. nih.gov

The reactivity of the chloro and diol functionalities on the pyridine (B92270) ring allows for sequential reactions to build more elaborate heterocyclic systems. For instance, the hydroxyl groups can be protected or activated to direct reactions to specific positions, while the chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions. This strategic manipulation of the functional groups is key to its role as a versatile intermediate.

Utilization in Multi-component Reactions and Convergent Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. taylorandfrancis.commdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. taylorandfrancis.com The structural features of this compound make it a suitable candidate for inclusion in MCRs to produce novel heterocyclic structures.

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a target molecule, which are then assembled in the final stages. researchgate.net This approach is often more efficient than a linear synthesis for complex molecules. This compound can serve as a central building block in convergent synthetic routes. For example, in the synthesis of the natural product (+)-dynemicin A, a key step involves the coupling of two complex fragments, one of which is a quinoline (B57606) derivative that can be conceptually derived from pyridine-based precursors. acs.org The ability to pre-fabricate a functionalized pyridine core and then attach other complex moieties is a hallmark of its utility in convergent synthesis.

A notable example of a multi-component reaction is the Groebke–Blackburn–Bienaymé reaction, which efficiently produces imidazo[1,2-a]-heterocycles from an amidine, an aldehyde, and an isocyanide. beilstein-journals.org While not directly detailing the use of this compound, the principles of this reaction highlight how functionalized heterocyclic building blocks can be employed in powerful one-pot transformations.

Precursor for the Synthesis of Pyridine-Based Chemical Scaffolds

The pyridine ring is a fundamental structural motif found in a vast number of pharmaceuticals and biologically active compounds. nih.govrsc.org this compound serves as an excellent precursor for a variety of pyridine-based scaffolds. nih.gov The functional groups on the diol allow for extensive chemical modifications, enabling the synthesis of a wide range of substituted pyridines.

Research has demonstrated the synthesis of various substituted pyridines from functionalized precursors. For example, the synthesis of polysubstituted pyridines can be achieved through condensation reactions involving α,β-unsaturated aldehydes and amines. nih.gov The inherent reactivity of this compound allows it to be a starting point for creating such polysubstituted pyridine scaffolds.

Furthermore, the chlorine atom can be a site for cross-coupling reactions, such as the Suzuki coupling, which is a powerful method for forming carbon-carbon bonds. mdpi.com This allows for the introduction of various aryl or vinyl groups at the 6-position of the pyridine ring. The hydroxyl groups can be converted into other functionalities, such as alkoxy groups, further expanding the diversity of the resulting pyridine scaffolds. For instance, the synthesis of 6-alkoxy- and 1,6-dialkoxy-4-amino-1-aryl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles highlights the transformation of chloro- and hydroxy-substituted pyridines into more complex, fused heterocyclic systems. researchgate.net

| Precursor | Reaction Type | Resulting Scaffold | Reference |

| 2-Chloroisonicotinic acid | Directed ortho-lithiation | 5-substituted-2-chloropyridine | mdpi.com |

| 2-Chloropyridine-3,4-dicarbonitriles | Reaction with primary amines | N¹-substituted 4-halo-1H-pyrrolo-[3,4-c]pyridine-1,3(2H)-diimines | researchgate.net |

| 6-Chloropyridine-2-carbaldehyde | Various | Substituted Pyridines | frontierspecialtychemicals.comechemi.com |

Building Block for Diverse Specialty Chemicals

Beyond its applications in pharmaceuticals, this compound is a valuable building block for the synthesis of various specialty chemicals. frontierspecialtychemicals.com Building blocks are fundamental molecular units used in the construction of more complex organic molecules. The term "specialty chemicals" encompasses a wide range of products, including agrochemicals, dyes, and materials with specific functions.

The reactivity of this compound allows for its incorporation into a variety of chemical structures. The pyridine core itself can impart desirable properties to the final product, such as improved solubility or specific electronic characteristics. beilstein-journals.org The chlorine and hydroxyl groups provide handles for further chemical elaboration, allowing chemists to tailor the properties of the final molecule.

For example, the synthesis of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives, which have shown potential as antidiabetic and antioxidant agents, starts from a substituted chloropyridine. researchgate.net This illustrates how a relatively simple building block can be transformed into a high-value specialty chemical with specific biological activities. The ability to create diverse libraries of compounds from a single, versatile starting material is a key advantage in the development of new specialty chemicals.

Exploration of 6 Chloropyridine 2,5 Diol in Supramolecular Chemistry and Materials Science

Host-Guest Recognition and Molecular Sensing Applications

While direct research on 6-chloropyridine-2,5-diol for host-guest recognition is not extensively documented, the principles of supramolecular chemistry suggest its potential in this area. Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. beilstein-journals.org The ability of pyridyl-containing ligands to participate in such interactions is well-established. acs.org For instance, cyclophanes, which are molecules containing aromatic rings and aliphatic bridges, are known for their roles in host-guest chemistry and can bind a variety of cations, anions, and neutral molecules. beilstein-journals.org

Given that this compound possesses both hydrogen bond donor (hydroxyl groups) and acceptor (nitrogen atom) sites, as well as a halogen atom capable of halogen bonding, it is a prime candidate for designing hosts for specific guests. The pyridine (B92270) moiety itself is a common building block in supramolecular architectures like metallo-cages and coordination polymers. hbni.ac.in These characteristics could be harnessed to create sensors that signal the presence of a target molecule through a detectable change, such as a colorimetric response.

Self-Assembly Processes and Construction of Supramolecular Architectures

Self-assembly is a fundamental process in supramolecular chemistry where molecules spontaneously organize into ordered structures. This compound is an excellent candidate for self-assembly due to its capacity for forming strong and directional intermolecular interactions, particularly hydrogen bonds.

Research has demonstrated that related pyridine derivatives are extensively used as building blocks for a variety of supramolecular architectures. hbni.ac.in The interplay of hydrogen bonding, π-π stacking, and halogen bonding involving the chlorine substituent can guide the assembly of this molecule into predictable and well-defined one-, two-, or three-dimensional networks. The specific arrangement of functional groups on the pyridine ring dictates the geometry of these interactions, leading to diverse and complex supramolecular structures. For example, studies on pyridine-2,6-dicarboxylates have shown how hydration can alter the hydrogen-bonding network and, consequently, the resulting solid-state assembly. researchgate.net

Crystal Engineering and Formation of Channel-Forming Solvates

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which is heavily reliant on understanding and controlling intermolecular interactions. acs.org this compound has been specifically studied in the context of crystal engineering for its ability to form channel-forming solvates. ugr.es

Table 1: Crystallographic Data for a Channel-Forming Solvate of this compound

| Parameter | Value |

| Empirical Formula | C5.25 H4.25 Cl1.5 N O2 |

| Crystal System | Tetragonal |

| Space Group | I 41/a :2 |

| a (Å) | 27.2426 |

| b (Å) | 27.2426 |

| c (Å) | 6.9534 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 5160.5 |

| Data sourced from Parkin & Behrman (2009). ugr.es |

Coordination Chemistry and Ligand Design for Metal Complexes and Metal-Organic Frameworks (MOFs)

In coordination chemistry, this compound can act as a versatile ligand for metal ions. The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl groups can all coordinate to a metal center, making it a potentially multidentate ligand. The design of ligands is crucial for controlling the structure and properties of the resulting metal complexes and metal-organic frameworks (MOFs). researchgate.net

MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. libretexts.orgiupac.org The properties of MOFs, such as their porosity and catalytic activity, are highly dependent on the nature of the metal and the organic linker. mdpi.comnih.gov While direct examples of this compound in MOFs are not prevalent in the literature, its structural features make it a promising candidate for a linker molecule. The diol functionality can be deprotonated to form strong coordination bonds with metal centers, and the pyridine nitrogen can also participate in coordination. The chlorine substituent can further influence the electronic properties and stability of the resulting framework. Related pyridine-dicarboxylate ligands are commonly used in the synthesis of MOFs. researchgate.net

Integration into Functional Organic Materials

The incorporation of this compound into functional organic materials leverages its inherent chemical properties to impart specific functions to the bulk material. The pyridine ring, with its electron-withdrawing nitrogen atom and the presence of a chlorine atom, can influence the electronic and photophysical properties of materials into which it is integrated.

Catalytic Activity and Catalysis Research Involving 6 Chloropyridine 2,5 Diol Derivatives

The exploration of pyridine (B92270) derivatives in catalysis has been a vibrant area of research, owing to their versatile electronic properties and coordination capabilities. While direct catalytic applications of 6-chloropyridine-2,5-diol are not extensively documented, its structural motifs—a chlorinated pyridine ring and hydroxyl groups—suggest significant potential for its derivatives in various catalytic domains. This section will explore the prospective catalytic activities of this compound derivatives based on the established roles of analogous compounds in homogeneous catalysis, heterogeneous catalysis, organocatalysis, and as catalyst precursors.

Electrochemical Properties and Applications of 6 Chloropyridine 2,5 Diol

Redox Behavior and Voltammetric Studies

While specific voltammetric studies exclusively on 6-Chloropyridine-2,5-diol are not extensively documented in publicly available literature, its redox behavior can be inferred from studies on related dihydroxypyridine and chloropyridine compounds. The electrochemical profile is expected to be dominated by the oxidation of the diol functionality and the reduction of the chlorinated pyridine (B92270) core.

The oxidation of the hydroquinone-like 2,5-diol moiety is anticipated to be a primary electrochemical process. Similar to other dihydroxybenzenes and dihydroxypyridines, this oxidation is likely to proceed via a two-electron, two-proton transfer to form the corresponding quinone-imine derivative, 6-chloro-1H-pyridine-2,5-dione. researchgate.net The potential at which this oxidation occurs is influenced by the pH of the medium, with the peak potential shifting to less positive values in more alkaline solutions, indicative of proton participation in the electrode reaction. researchgate.net

The presence of the electron-withdrawing chlorine atom is expected to make the oxidation of the diol slightly more difficult (occur at a more positive potential) compared to a non-halogenated dihydroxypyridine. Conversely, the electron-donating hydroxyl groups would facilitate reduction of the pyridine ring, though this process typically occurs at very negative potentials. The reduction of the C-Cl bond is also a possible electrochemical reaction, which could lead to the formation of pyridine-2,5-diol.

Cyclic voltammetry would be the primary technique to investigate this behavior. A typical cyclic voltammogram in an aqueous buffer would likely exhibit an anodic peak corresponding to the oxidation of the diol groups and a corresponding cathodic peak on the reverse scan, representing the reduction of the formed quinone-imine back to the diol. The reversibility of this process would depend on the stability of the generated quinone-imine species, which can be influenced by factors such as pH and scan rate. rsc.org

Table 1: Postulated Voltammetric Data for this compound based on Analogous Compounds

| Parameter | Expected Value/Behavior | Rationale/Reference Compound |

| Anodic Peak Potential (Epa) | pH-dependent | Based on dihydroxypyridine studies showing proton-coupled electron transfer. researchgate.net |

| Cathodic Peak Potential (Epc) | pH-dependent | Dependent on the stability of the oxidized species. rsc.org |

| Peak Separation (ΔEp) | > 59/n mV (for n=2) | Suggests quasi-reversible to irreversible kinetics, common for substituted phenols. researchgate.net |

| Electron Transfer Number (n) | 2 | For the oxidation of the diol to the corresponding dione. researchgate.net |

Note: The values in this table are hypothetical and based on the electrochemical behavior of structurally similar compounds. Experimental verification is required for precise data.

Electrochemical Functionalization and Derivatization Strategies

The structure of this compound offers several avenues for electrochemical functionalization and derivatization. These strategies can leverage the reactivity of the chloro-substituent and the nucleophilic character of the diol.

One prominent strategy is electrochemical cross-coupling. The chlorine atom at the 6-position can be a site for reductive cross-coupling reactions with various partners. Nickel-catalyzed electrochemical methods have been successfully employed for the arylation and alkylation of chloropyridines. nih.govnih.gov In a typical setup, a sacrificial anode (like iron or zinc) is used in conjunction with a nickel catalyst to couple the chloropyridine with an aryl or alkyl halide. nih.gov Applying this to this compound could allow for the introduction of a wide range of substituents at the 6-position, leading to novel derivatives. The hydroxyl groups would likely require protection prior to such reactions to prevent interference.

Anodic oxidation can also be a route for derivatization. The electrochemically generated quinone-imine intermediate from the oxidation of the diol is an electrophile and can participate in Michael-type addition reactions with suitable nucleophiles. acs.org This could enable the introduction of substituents onto the pyridine ring itself, a strategy that has been demonstrated for the synthesis of functionalized indoles from catechols. acs.org

Furthermore, electrochemical methods can be employed for C-H functionalization, although this is generally more challenging. nih.gov In some cases, direct electrochemical oxidation can lead to dimerization or polymerization, which could be a route to novel materials. The specific conditions, such as the electrode material, solvent, and supporting electrolyte, would be critical in directing the reaction towards the desired product. acs.org

Table 2: Potential Electrochemical Derivatization Reactions for this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Reductive Cross-Coupling | Aryl halide, Ni(II) catalyst, sacrificial anode (Fe), DMF | 6-Aryl-pyridine-2,5-diol (hydroxyls may need protection) |

| Anodic Michael Addition | Nucleophile (e.g., amine, thiol), undivided cell, constant current | Substituted this compound derivatives |

| Electrochemical Polymerization | Anodic oxidation at high potential, non-nucleophilic solvent | Poly(this compound) |

Application as a Component or Mediator in Electrochemical Systems

The redox-active nature of this compound suggests its potential use as a component or mediator in various electrochemical systems. Phenolic compounds, in general, have been investigated as redox mediators in enzymatic and electrochemical processes. nih.govresearchgate.net

A redox mediator is a small molecule that shuttles electrons between an electrode and a substrate that may have slow electron transfer kinetics at the electrode surface. For this compound, the diol/quinone-imine redox couple could potentially mediate the oxidation or reduction of other species. The redox potential of this couple would determine its suitability for mediating specific reactions. Phenolic compounds have been shown to act as enhancers in the electrochemical oxidation of lignins, suggesting a similar role for this compound in related applications. nih.gov

The ability of the hydroxyl groups to coordinate with metal ions also opens up possibilities for its use as a ligand in the formation of redox-active metal complexes. Such complexes can have tailored electrochemical properties and have been used as catalysts in various reactions, including the hydrogen evolution reaction. researchgate.netscielo.org.mx The electrochemical behavior of ruthenium polypyridyl complexes, for instance, is significantly affected by the protonation state of hydroxypyridine ligands. rsc.org

Moreover, due to its ability to be electrochemically oxidized and potentially polymerized, this compound could be a monomer for the creation of modified electrodes. The resulting polymer film could have specific recognition capabilities or catalytic activity, making it useful in the development of electrochemical sensors. scirp.org

Table 3: Potential Electrochemical Applications of this compound

| Application | Proposed Mechanism of Action | Relevant Research Area |

| Redox Mediator | Electron shuttling via the diol/quinone-imine couple. | Enzymatic biofuel cells, electrosynthesis. researchgate.net |

| Ligand for Redox-Active Complexes | Coordination to a metal center to modulate its redox properties. | Electrocatalysis, sensor development. rsc.orgresearchgate.net |

| Monomer for Electrode Modification | Anodic electropolymerization to form a functional film on an electrode surface. | Electrochemical sensors, electrocatalysis. scirp.org |

Future Research Directions and Emerging Trends in 6 Chloropyridine 2,5 Diol Chemistry

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical sciences, accelerating the pace of discovery and enabling the design of molecules with bespoke properties. mdpi.comresearchgate.net For 6-Chloropyridine-2,5-diol, these computational tools are anticipated to play a pivotal role in several key areas.

Furthermore, machine learning can assist in predicting optimal reaction conditions and synthetic routes, thereby streamlining the process of creating new derivatives. researchgate.net This is particularly valuable for a multifunctional compound like this compound, where selective functionalization can be challenging. By analyzing vast datasets of chemical reactions, AI algorithms can suggest the most efficient catalysts, solvents, and reaction parameters to achieve a desired transformation with high yield and selectivity.

The application of machine learning is also extending to materials science. A machine learning-assisted material genome approach has been proposed for designing high-efficiency adsorbents, which successfully predicted that halogen-functionalized pyridine (B92270) polymers could exhibit enhanced adsorption efficiency. acs.org This suggests a promising future for using AI to design and predict the properties of polymers and materials derived from this compound for applications in areas like environmental remediation or electronics.

Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly becoming a cornerstone of modern chemical synthesis, and the future production and utilization of this compound and its derivatives will undoubtedly be guided by these principles. nih.gov The focus will be on developing environmentally benign synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Several green chemistry approaches are being explored for the synthesis of pyridine derivatives, which can be extrapolated to this compound. These include:

Microwave-assisted synthesis: This technique has been shown to be an efficient and simple methodology for the synthesis of novel pyridine derivatives, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.gov

Multicomponent reactions (MCRs): One-pot MCRs are highly sought after as they are atom-efficient, operationally simple, and can generate molecular diversity in a single step. bohrium.com The development of MCRs for the synthesis of functionalized pyridines using green catalysts is an active area of research. doi.orgconicet.gov.ar

Green catalysts and solvents: There is a significant push towards the use of reusable and environmentally friendly catalysts, such as montmorillonite (B579905) K-10 and sulfonic acid-functionalized nano zeolite NaY, for the synthesis of pyridine derivatives. doi.orgrsc.org The use of greener solvents, or even solvent-free reaction conditions, is also a key trend. conicet.gov.arscirp.orgrsc.org

Ultrasonication: Ultrasound has been employed to promote chemical reactions, often resulting in higher yields, shorter reaction times, and milder conditions. scispace.com

The application of these green chemistry principles is not only limited to the synthesis of this compound itself but also extends to the preparation of its derivatives and their final applications, ensuring a more sustainable life cycle for these chemical entities.

Exploration of Novel Reactivity and Unprecedented Transformations

The inherent reactivity of the this compound scaffold, with its electron-deficient pyridine ring, a reactive chlorine atom, and nucleophilic hydroxyl groups, provides a fertile ground for the discovery of novel chemical transformations. Future research is expected to delve into unlocking the full synthetic potential of this molecule, leading to the creation of unprecedented molecular architectures.

The presence of the chlorine atom at the 2-position of the pyridine ring is of particular interest. The 2-chloro substituent has been shown to have an unexpected effect on the regioselectivity of functionalization reactions compared to unsubstituted pyridines. mdpi.com Further exploration of the chemoselective metallation of 2-chloropyridine (B119429) can lead to the synthesis of a variety of 2,3-disubstituted pyridines, which are valuable precursors for fused polyheterocycles. rsc.org The development of palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine derivatives also presents a streamlined, cost-effective alternative to traditional cross-coupling reactions. chemrxiv.org

The dihydroxypyridine moiety also offers unique reactive possibilities. The oxidation of dihydroxypyridines can lead to interesting and potentially useful products. For instance, the oxidation of a phenylglycinol-derived 2-pyridone has been shown to proceed stereoselectively, enabling the enantioselective synthesis of polyhydroxypiperidines. researchgate.net The degradation of 2,5-dihydroxypyridine (B106003) by bacterial enzymes has also been studied, suggesting potential for biocatalytic transformations. rsc.org

Future investigations will likely focus on enantioconvergent transformations, where both enantiomers of a racemic starting material are converted into a single enantiomeric product. acs.org This strategy is becoming increasingly important in asymmetric catalysis for preparing enantioenriched compounds. The development of novel catalytic systems that can achieve unprecedented transformations of the this compound core will be a significant area of research.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Computational Modeling

The future of chemical research lies in the convergence of different scientific disciplines. For this compound, the most exciting breakthroughs are expected to emerge from the interplay between chemistry, materials science, and computational modeling. This interdisciplinary approach will enable the rational design and synthesis of novel materials with tailored properties.

Pyridine and its derivatives are known to be valuable building blocks for a wide range of materials. bio-conferences.orgsciencepublishinggroup.com The unique combination of a halogenated pyridine and hydroxyl groups in this compound makes it an attractive monomer for the synthesis of functional polymers and coordination complexes. For example, pyridine-based polymers have been investigated for their potential in environmental applications, such as the removal of pollutants. acs.org The quaternization of polyvinyl pyridine derivatives has been shown to significantly impact their properties, a strategy that could be applied to polymers derived from this compound. mdpi.com

Computational modeling will be an indispensable tool in this interdisciplinary endeavor. Density Functional Theory (DFT) calculations can be used to predict the electronic properties, reactivity, and intermolecular interactions of this compound and its derivatives. mdpi.commdpi.com This information is crucial for understanding the behavior of these molecules and for designing new materials with desired characteristics. For instance, computational studies have been used to investigate the properties of pyridine-based liquid crystals and to understand the mechanism of corrosion inhibition by pyridine derivatives. mdpi.comresearchgate.net

The synergy between synthetic chemistry, materials characterization, and computational modeling will pave the way for the development of advanced materials based on the this compound scaffold for applications in fields ranging from electronics and optics to catalysis and biomedicine.

Q & A

Q. What are the established synthesis methods for 6-chloropyridine-2,5-diol, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often involves halogenation or nucleophilic substitution reactions. For example, chlorination of pyridinediol precursors using reagents like POCl₃ or SOCl₂ under controlled temperatures (e.g., 60–80°C) is common. Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. DMF), stoichiometry of chlorinating agents, and reaction time to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly the positions of chlorine and hydroxyl groups. Infrared (IR) spectroscopy identifies functional groups (e.g., O-H stretches at 3200–3600 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts during synthesis?

Contradictions often arise from competing reaction pathways (e.g., over-chlorination). Strategies include:

- Mechanistic Studies: Use isotopic labeling (e.g., ³⁶Cl) or computational modeling to track reaction pathways.

- In Situ Monitoring: Employ techniques like ReactIR or LC-MS to identify intermediates.

- Statistical Design: Apply factorial experiments (e.g., Box-Behnken) to isolate variables influencing byproduct formation .

Q. What advanced computational methods predict the reactivity or biological activity of this compound derivatives?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. Molecular docking (e.g., AutoDock Vina) assesses binding affinities to biological targets (e.g., enzymes or receptors). For instance, chlorinated pyridines may exhibit inhibitory effects on kinases or oxidoreductases, validated via affinity scores (kcal/mol) .

Q. How should researchers design experiments to ensure reproducibility in kinetic studies of this compound reactions?

- Standardized Conditions: Document exact solvent grades, humidity levels, and equipment calibration (e.g., temperature probes).

- Control Experiments: Include internal standards (e.g., deuterated analogs) in NMR or MS analyses.

- Data Transparency: Publish raw datasets (e.g., kinetic curves, chromatograms) in supplementary materials and use open-source analysis tools (e.g., Python’s SciPy) .

Q. What methodologies address low yields in large-scale syntheses of this compound?

Scale-up challenges often stem from heat dissipation or mixing inefficiencies. Solutions include:

- Flow Chemistry: Continuous reactors improve temperature control and reduce exothermic risks.

- Catalytic Optimization: Screen catalysts (e.g., Lewis acids like ZnCl₂) to enhance regioselectivity.

- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., Raman spectroscopy) to adjust parameters dynamically .

Q. How can chemometric analyses enhance the interpretation of this compound’s physicochemical properties?

Principal Component Analysis (PCA) or Partial Least Squares Regression (PLS-R) can correlate structural features (e.g., Cl substitution patterns) with properties like solubility or stability. For example, PCA loading plots might reveal that hydroxyl group positioning significantly impacts antioxidant activity, guiding derivative design .

Data Presentation & Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?

Q. How can researchers validate the reproducibility of chromatographic purity assays?

- Interlaboratory Studies: Collaborate with independent labs to cross-validate HPLC/GC-MS methods.

- Method Robustness Testing: Vary column batches, mobile phase pH (±0.2), and flow rates (±10%) to assess consistency.

- Reference Standards: Use certified reference materials (CRMs) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.